molecular formula C16H13ClN2O B11614738 5-(4-Chlorobenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(4-Chlorobenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11614738
M. Wt: 284.74 g/mol
InChI Key: NPBAWVMKCDFSNC-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom The compound also features a 4-chlorobenzyl group and a 4-methylphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzylhydrazine with 4-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorobenzyl)-3-(4-methylphenyl)-1,2,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

    5-(4-Chlorobenzyl)-3-(4-methylphenyl)-1,2,4-triazole: Contains three nitrogen atoms in the ring instead of two nitrogen atoms and one oxygen atom.

Uniqueness

5-(4-Chlorobenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H13ClN2O/c1-11-2-6-13(7-3-11)16-18-15(20-19-16)10-12-4-8-14(17)9-5-12/h2-9H,10H2,1H3

InChI Key

NPBAWVMKCDFSNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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